molecular formula C13H11NO3S2 B587065 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide CAS No. 23503-67-5

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide

Cat. No.: B587065
CAS No.: 23503-67-5
M. Wt: 293.355
InChI Key: AXXNWUFBQXDIQU-UHFFFAOYSA-N
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Description

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide is a chemical compound belonging to the phenothiazine family. Phenothiazines are heterocyclic compounds known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. The addition of a methylsulfonyl group and an oxide moiety to the phenothiazine core enhances its chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide typically involves the oxidation of 2-(Methylsulfonyl)-10H-phenothiazine. One common method employs nonanebis(peroxoic acid) as an oxidant, which offers selective oxidation to sulfoxide and sulfone in the presence of various oxidizable functionalities . The reaction is carried out in an acetonitrile-based system for selective oxidation to sulfoxide and sulfone, while a water-based system gives selective sulfone formation with high conversion and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The choice of solvent and reaction conditions is optimized to ensure high yield and purity of the final product. Recovery and recycling of the parent acid are also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of sulfone derivatives.

    Reduction: Reduction reactions can convert the oxide moiety back to the parent phenothiazine compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the phenothiazine ring.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Parent phenothiazine compound.

    Substitution: Substituted phenothiazine derivatives with different functional groups.

Scientific Research Applications

2-(Methylsulfonyl)-10H-phenothiazine 5-Oxide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Phenothiazine: The parent compound without the methylsulfonyl and oxide groups.

    Phenothiazine 5-Oxide: Lacks the methylsulfonyl group.

    2-(Methylsulfonyl)phenothiazine: Lacks the oxide moiety.

Uniqueness

The combination of these functional groups provides distinct advantages over similar compounds in terms of reactivity and versatility .

Properties

IUPAC Name

2-methylsulfonyl-10H-phenothiazine 5-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S2/c1-19(16,17)9-6-7-13-11(8-9)14-10-4-2-3-5-12(10)18(13)15/h2-8,14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXXNWUFBQXDIQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)S(=O)C3=CC=CC=C3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80858086
Record name 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23503-67-5
Record name 2-(Methanesulfonyl)-5lambda~4~-phenothiazin-5(10H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80858086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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